![molecular formula C13H28O4 B14354494 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane CAS No. 92154-18-2](/img/structure/B14354494.png)
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane is an organic compound with a complex structure that includes multiple methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methoxy-2,2-bis(methoxymethyl)propanol with pentyl halides under basic conditions to form the desired ether linkage. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide to form the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-2,2-bis(methoxymethyl)-1-propanol
- 1-Propene, 3-methoxy-2-methyl-
- 1,2-Propanediol, 3-methoxy-
Uniqueness
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane is unique due to its specific arrangement of methoxy groups and the ether linkage. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
92154-18-2 |
|---|---|
Fórmula molecular |
C13H28O4 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
1-methoxy-2,2-bis(methoxymethyl)-3-pentoxypropane |
InChI |
InChI=1S/C13H28O4/c1-5-6-7-8-17-12-13(9-14-2,10-15-3)11-16-4/h5-12H2,1-4H3 |
Clave InChI |
HFYDEEFLHSVJAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOCC(COC)(COC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


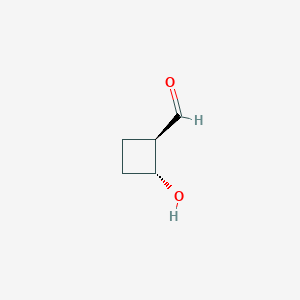
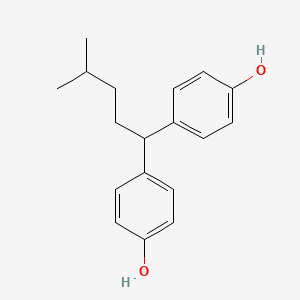
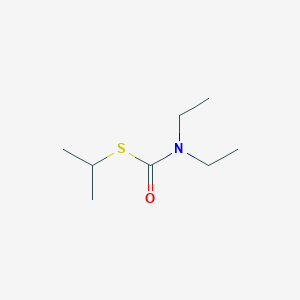
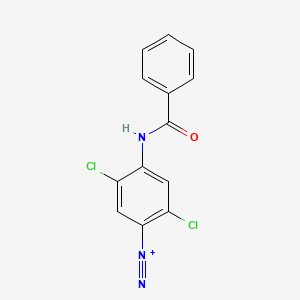
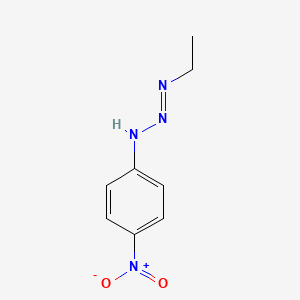
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
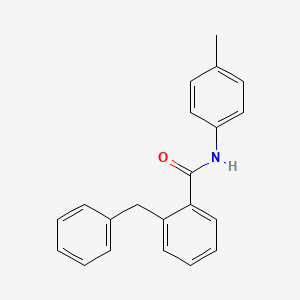
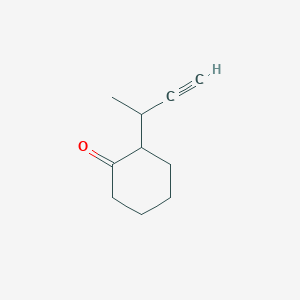
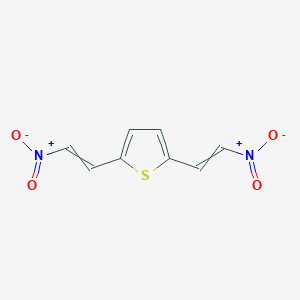
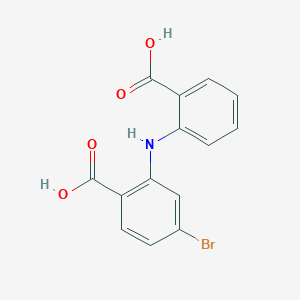
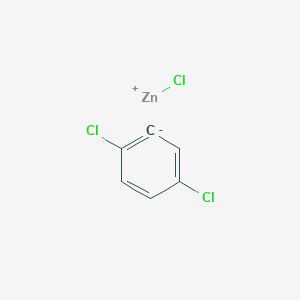
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
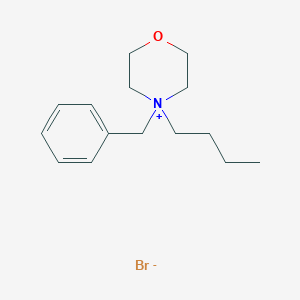
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
